1-Bromo-3,4-dichlorobutane
Overview
Description
1-Bromo-3,4-dichlorobutane is an organic compound with the molecular formula C4H7BrCl2 It is a halogenated alkane, characterized by the presence of bromine and chlorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-dichlorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the addition of bromine and chlorine to butene, followed by dehydrohalogenation to yield the desired product . The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the selective formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of phase-transfer catalysts can enhance the efficiency of the halogenation reactions, making the process more economical and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed to promote elimination reactions.
Major Products:
Substitution: Products include alcohols, amines, or other substituted alkanes.
Elimination: The major products are alkenes, such as butenes.
Scientific Research Applications
1-Bromo-3,4-dichlorobutane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of halogenated drug candidates.
Material Science: It is utilized in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-dichlorobutane in chemical reactions involves the formation of reactive intermediates, such as halonium ions, during halogenation processes . These intermediates facilitate the addition or substitution reactions by providing a pathway for the nucleophilic attack or elimination of halogen atoms.
Comparison with Similar Compounds
- 1-Bromo-2,3-dichlorobutane
- 1-Bromo-4-chlorobutane
- 2-Bromo-3-chlorobutane
Comparison: 1-Bromo-3,4-dichlorobutane is unique due to the specific positioning of the bromine and chlorine atoms on the butane backbone. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in substitution and elimination reactions .
Properties
IUPAC Name |
4-bromo-1,2-dichlorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrCl2/c5-2-1-4(7)3-6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXNIHBUEOVSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659864 | |
Record name | 4-Bromo-1,2-dichlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26204-05-7 | |
Record name | 4-Bromo-1,2-dichlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.